N-(2-ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
The compound’s name suggests it’s a benzofuran derivative with various functional groups attached, including methoxy (-OCH3) and carboxamide (-CONH2) groups. The exact properties and characteristics would depend on the specific arrangement of these groups on the benzofuran structure .
Molecular Structure Analysis
The molecular structure would be based on a benzofuran core, a heterocyclic compound consisting of a fused benzene and furan ring. Attached to this core would be the various functional groups mentioned in the compound’s name. The exact structure would depend on the positions of these groups on the benzofuran ring .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. The presence of the methoxy and carboxamide groups could make it a participant in a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-4-16-7-5-6-8-21(16)26-25(27)23-20-15-19(29-3)13-14-22(20)30-24(23)17-9-11-18(28-2)12-10-17/h5-15H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAJBYJRZPQAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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